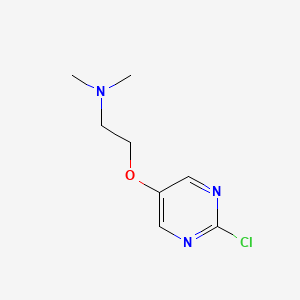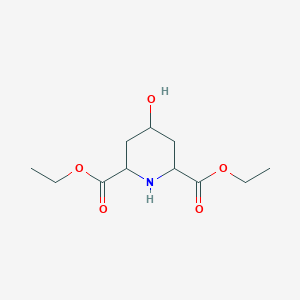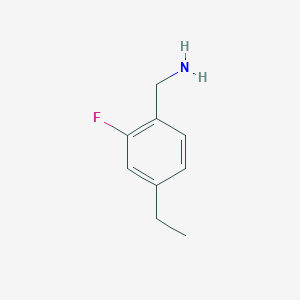
(3-nitrophenyl) N,N-diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-nitrophenyl) N,N-diethylcarbamate is an organic compound with a complex structure that includes both carbamate and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-carbamic acid-3-nitro-phenyl ester typically involves the esterification of 3-nitrophenol with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of diethyl-carbamic acid-3-nitro-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
(3-nitrophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .
類似化合物との比較
Phenyl carbamate: Similar structure but lacks the nitro group.
Methyl carbamate: A simpler ester with a methyl group instead of the diethyl group.
Ethyl carbamate: Another ester with an ethyl group instead of the diethyl group.
Uniqueness: The combination of these groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry .
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
(3-nitrophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChIキー |
ZOGNFFXEHVEDNG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)








![5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B8322804.png)
![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B8322810.png)



